molecular formula C4H5IN2 B1304183 5-iodo-2-methyl-1H-imidazole CAS No. 73746-45-9

5-iodo-2-methyl-1H-imidazole

Cat. No.: B1304183
CAS No.: 73746-45-9
M. Wt: 208 g/mol
InChI Key: SEDSLMWYUQACGR-UHFFFAOYSA-N
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Description

5-iodo-2-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. The presence of an iodine atom and a methyl group on the imidazole ring makes this compound a valuable compound in various chemical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

5-Iodo-2-methyl-1H-imidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to the heme iron atom of ferric cytochrome P450, influencing the enzyme’s activity . This interaction can lead to enzyme inhibition or activation, depending on the specific context. Additionally, this compound can form complexes with transition metals, which can further modulate its biochemical properties .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can disrupt membrane integrity, leading to altered cell function . This disruption can affect various cellular processes, including signal transduction and metabolic pathways. Moreover, this compound has been shown to impact the expression of specific genes, thereby influencing cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. The compound can bind to the heme group of cytochrome P450, leading to enzyme inhibition or activation . Additionally, this compound can interact with other proteins and enzymes, modulating their activity and function. These interactions can result in changes in gene expression and cellular metabolism, further influencing the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biochemical activity . Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in gene expression and metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and improved cellular function . At high doses, this compound can become toxic, leading to adverse effects on cellular processes and overall health . Threshold effects have been observed, where a specific dosage range results in optimal biochemical activity, while doses outside this range can lead to toxicity or reduced efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, the compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound can impact the levels of specific metabolites, further influencing cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . For example, this compound can be transported across cell membranes by specific transporters, affecting its intracellular concentration and distribution . These interactions can further modulate the compound’s biochemical effects and overall activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, the compound’s localization can affect its interactions with other biomolecules, further modulating its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-2-methyl-1H-imidazole typically involves the iodination of 2-methylimidazole. One common method is the reaction of 2-methylimidazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective iodination at the 5-position of the imidazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-iodo-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form imidazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups on the imidazole ring.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different functional groups such as azides, nitriles, or carbon-carbon bonds with other aromatic rings.

Scientific Research Applications

5-iodo-2-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the development of materials with specific properties, such as conductive polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

    5-bromo-2-methyl-1H-imidazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5-chloro-2-methyl-1H-imidazole:

Uniqueness

The presence of the iodine atom in 5-iodo-2-methyl-1H-imidazole makes it unique compared to its analogs. Iodine’s larger atomic size and higher polarizability influence the compound’s reactivity and interactions with other molecules. This uniqueness allows for specific applications in synthetic chemistry and pharmaceutical development that are not possible with other halogenated imidazoles.

Properties

IUPAC Name

5-iodo-2-methyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5IN2/c1-3-6-2-4(5)7-3/h2H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEDSLMWYUQACGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383268
Record name 5-iodo-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73746-45-9
Record name 5-Iodo-2-methyl-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73746-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-iodo-2-methyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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